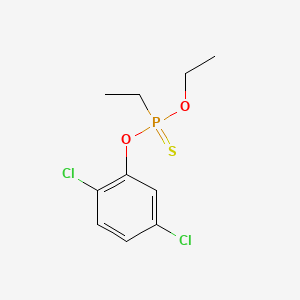
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane is a synthetic organic compound characterized by the presence of dichlorophenoxy, ethoxy, ethyl, and sulfanylidene-λ5-phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2,5-dichlorophenoxyethanol. This intermediate is then reacted with ethyl phosphorodichloridothioate under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanylidene-λ5-phosphane group is particularly important in modulating the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,5-Dichlorophenoxyacetic acid: Another herbicide with a similar dichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with an additional chlorine atom on the phenoxy group.
Uniqueness
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane is unique due to the presence of the ethoxy and sulfanylidene-λ5-phosphane groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7260-35-7 |
|---|---|
Formule moléculaire |
C10H13Cl2O2PS |
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
(2,5-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
SYUMSSZKKFACFR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CC)OC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)






